4,6-Dichloro-2-propylpyrimidine

Description

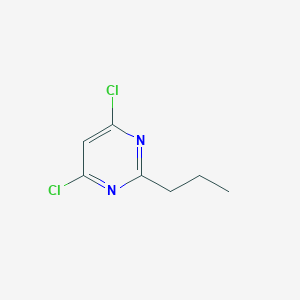

Structure

2D Structure

3D Structure

Properties

CAS No. |

1197-28-0 |

|---|---|

Molecular Formula |

C7H8Cl2N2 |

Molecular Weight |

191.05 g/mol |

IUPAC Name |

4,6-dichloro-2-propylpyrimidine |

InChI |

InChI=1S/C7H8Cl2N2/c1-2-3-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3 |

InChI Key |

AYIVVSYNNZZADH-UHFFFAOYSA-N |

SMILES |

CCCC1=NC(=CC(=N1)Cl)Cl |

Canonical SMILES |

CCCC1=NC(=CC(=N1)Cl)Cl |

Synonyms |

4,6-DICHLORO-2-PROPYL-PYRIMIDINE |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4,6-dichloro-2-propylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4,6-dichloro-2-propylpyrimidine (CAS No. 1197-28-0). Due to the limited availability of specific experimental data for this compound, this guide also presents a comparative analysis of closely related 2-substituted 4,6-dichloropyrimidines to offer valuable context and predictive insights. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters for liquid compounds are provided to aid researchers in the empirical characterization of this and similar molecules.

Introduction to this compound

This compound is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The presence of two chlorine atoms at the 4 and 6 positions, combined with a propyl group at the 2 position, imparts specific electronic and steric properties that can influence its reactivity, metabolic stability, and interaction with biological targets. Accurate characterization of its physicochemical properties is a critical first step in any research and development endeavor.

As of the date of this publication, detailed experimental data on the physicochemical properties of this compound are scarce in publicly accessible literature. A Safety Data Sheet (SDS) for the compound with CAS No. 1197-28-0 indicates that it is a liquid at room temperature; however, quantitative data such as boiling point, density, and solubility are not provided.

Physicochemical Properties of this compound

The available data for this compound is limited. The following table summarizes the known information.

| Property | Value | Source |

| CAS Number | 1197-28-0 | ChemScene |

| Molecular Formula | C₇H₈Cl₂N₂ | Calculated |

| Molecular Weight | 191.06 g/mol | Calculated |

| Physical State | Liquid | ChemScene |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| Solubility | No data available |

Comparative Physicochemical Data of Related 2-Substituted 4,6-Dichloropyrimidines

To provide a frame of reference for estimating the properties of this compound, the following table summarizes the physicochemical data for several structurally similar compounds. These compounds differ by the substituent at the 2-position of the pyrimidine ring.

| Compound | 4,6-dichloro-2-methylpyrimidine | 4,6-dichloro-2-isopropylpyrimidine | 4,6-dichloro-2-phenylpyrimidine | 4,6-dichloro-2-(methylthio)pyrimidine |

| CAS Number | 1780-26-3 | Not available | 3740-92-9 | 6299-25-8 |

| Molecular Formula | C₅H₄Cl₂N₂ | C₇H₈Cl₂N₂ | C₁₀H₆Cl₂N₂ | C₅H₄Cl₂N₂S |

| Molecular Weight | 163.00 g/mol | 191.06 g/mol [1] | 225.07 g/mol [2] | 195.07 g/mol |

| Physical State | White to off-white crystalline powder[3] | Solid[1] | White to off-white solid[4] | Off-white powder solid[5] |

| Melting Point | 41.5-45.5 °C[3] | No data available | 92-93 °C[4] | 38-42 °C[5] |

| Boiling Point | 210.8 °C at 760 mmHg[3] | No data available | 235.5 °C at 760 mmHg[4] | 135-136 °C at 14 mmHg[5] |

| Density | 1.404 g/cm³ (Predicted)[6] | No data available | 1.363 g/cm³[4] | No data available |

| Solubility | No data available | No data available | Chloroform (Slightly), DMSO (Slightly), Methanol (Sparingly)[4] | Chloroform, Dichloromethane, Ethyl Acetate[7] |

Experimental Protocols

Given the absence of reported quantitative data for this compound, researchers may need to determine these properties experimentally. The following are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid samples.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube (fusion tube)

-

Heat source (Bunsen burner or heating mantle)

-

Stand and clamps

-

High-boiling point oil (e.g., paraffin oil)

Procedure:

-

Fill the Thiele tube or oil bath with a suitable high-boiling point oil.

-

Place a few drops of the liquid sample (this compound) into the small test tube.

-

Place a capillary tube, with its sealed end uppermost, into the liquid in the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and the attached test tube in the Thiele tube or oil bath, making sure the oil level is above the sample but below the open end of the test tube.

-

Heat the side arm of the Thiele tube or the oil bath gently and slowly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Solubility

This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.

Apparatus:

-

Small test tubes with stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Add a measured volume (e.g., 1 mL) of the chosen solvent to a clean, dry test tube.

-

Add a small, known volume (e.g., 10 µL) of this compound to the solvent.

-

Stopper the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Visually inspect the mixture for any signs of insolubility (e.g., cloudiness, phase separation, undissolved droplets).

-

If the sample dissolves completely, it is considered soluble at that concentration. Continue adding small, known volumes of the solute until saturation is reached or the desired concentration is achieved.

-

The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >100 mg/mL, <1 mg/mL).

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a calibrated volumetric flask (e.g., 1 mL or 5 mL)

-

Analytical balance (accurate to at least 0.1 mg)

-

Constant temperature water bath

Procedure:

-

Clean and thoroughly dry the pycnometer or volumetric flask.

-

Weigh the empty, dry pycnometer/flask on the analytical balance and record the mass (m₁).

-

Fill the pycnometer/flask with the liquid sample (this compound) up to the calibration mark, ensuring there are no air bubbles.

-

Place the filled pycnometer/flask in a constant temperature water bath (e.g., 20 °C) for a sufficient time to allow the liquid to reach thermal equilibrium.

-

Adjust the volume to the calibration mark if necessary.

-

Dry the outside of the pycnometer/flask and weigh it again, recording the mass (m₂).

-

The mass of the liquid is m_liquid = m₂ - m₁.

-

The volume of the liquid is the calibrated volume of the pycnometer/flask (V).

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a novel or uncharacterized liquid compound like this compound.

Caption: Logical workflow for the physicochemical characterization of a liquid compound.

References

- 1. 4,6-Dichloro-2-isopropylpyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. 4,6-Dichloro-2-phenylpyrimidine|lookchem [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. 4,6-Dichloro-2-(methylthio)pyrimidine CAS#: 6299-25-8 [m.chemicalbook.com]

Synthesis of 4,6-dichloro-2-propylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 4,6-dichloro-2-propylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on established chemical principles for pyrimidine synthesis and chlorination, providing a comprehensive resource for laboratory and process chemistry applications.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the base-catalyzed condensation of a malonic ester with butyramidine hydrochloride to form the pyrimidine ring, yielding 4,6-dihydroxy-2-propylpyrimidine. The subsequent step is the chlorination of this intermediate, replacing the hydroxyl groups with chlorine atoms to produce the final product.

In-depth Technical Guide: 4,6-Dichloro-2-propylpyrimidine and its Analogue 4,6-Dichloro-2-methylpyrimidine

Disclaimer: Publicly available scientific information on 4,6-dichloro-2-propylpyrimidine is limited. This guide will focus on the closely related and well-documented analogue, 4,6-dichloro-2-methylpyrimidine , as a representative example of a 2-alkyl-4,6-dichloropyrimidine. The data and experimental protocols provided herein pertain to 4,6-dichloro-2-methylpyrimidine .

Introduction

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. 4,6-dichloro-2-alkylpyrimidines serve as versatile building blocks in the synthesis of more complex molecules, owing to the reactivity of the chlorine atoms which can be selectively displaced by various nucleophiles. This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, and a key synthetic application of 4,6-dichloro-2-methylpyrimidine. This compound is a crucial intermediate in the synthesis of several pharmaceutical agents, including the tyrosine kinase inhibitor, Dasatinib.[1][2]

Chemical Identification

A clear identification of a chemical substance is fundamental for research and regulatory purposes. The following table summarizes the key identifiers for 4,6-dichloro-2-methylpyrimidine.

| Identifier | Value |

| CAS Number | 1780-26-3 |

| IUPAC Name | 4,6-dichloro-2-methylpyrimidine[3] |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.00 g/mol [3] |

| InChI Key | FIMUTBLUWQGTIJ-UHFFFAOYSA-N |

| SMILES | Cc1nc(Cl)cc(Cl)n1 |

| Synonyms | 2-Methyl-4,6-dichloropyrimidine |

Physicochemical and Spectral Data

The physicochemical and spectral properties of 4,6-dichloro-2-methylpyrimidine are crucial for its handling, characterization, and use in chemical synthesis.

Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 41.5-45.5 °C |

| Boiling Point | 210.8 °C at 760 mmHg |

| Density | 1.404 g/cm³ (Predicted)[4] |

| Flash Point | 101.1 °C |

| Solubility | Soluble in many organic solvents. |

Spectral Data

Detailed spectral data is essential for the unambiguous identification and quality control of the compound.

| Spectrum Type | Data |

| ¹H NMR | Data not explicitly found in search results. |

| ¹³C NMR | Data not explicitly found in search results. |

| Infrared (IR) | Data not explicitly found in search results. |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 163. A GC-MS spectrum is available on PubChem.[3] |

Experimental Protocols

4,6-Dichloro-2-methylpyrimidine is a key starting material in the synthesis of Dasatinib, a potent anti-cancer drug. The following section details the experimental protocol for the synthesis of a key Dasatinib intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, from 4,6-dichloro-2-methylpyrimidine.[1]

Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

Objective: To synthesize the Dasatinib intermediate via a nucleophilic substitution reaction.

Materials:

-

4,6-dichloro-2-methylpyrimidine

-

2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

-

Potassium hydride (30 wt% in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid

Procedure: [1]

-

To a reaction vessel containing 80 mL of anhydrous tetrahydrofuran, cooled to -25 °C, add 8.73 g of potassium hydride (30 wt%, 65.38 mmol). Stir the suspension for 10 minutes.

-

Slowly add 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide to the reaction mixture, ensuring the temperature is maintained at -25 °C.

-

Following the addition, introduce a solution of 3.65 g of 4,6-dichloro-2-methylpyrimidine in 7 mL of anhydrous tetrahydrofuran.

-

Maintain the reaction temperature and stir the mixture for 4 hours at -10 °C.

-

After the reaction is complete, slowly add 1 M hydrochloric acid to quench the reaction and adjust the pH to 6.

-

Control the temperature at 0-5 °C for 2 hours to allow for crystallization.

-

Collect the precipitate by centrifugation and wash with cold tetrahydrofuran.

-

The resulting crude product is obtained with a high yield and purity.[1]

Mandatory Visualizations

Synthetic Workflow for a Dasatinib Intermediate

The following diagram illustrates the synthetic pathway from 4,6-dichloro-2-methylpyrimidine to the key Dasatinib intermediate.

Caption: Synthesis of a key Dasatinib intermediate.

This in-depth guide provides essential information for researchers and scientists working with 4,6-dichloro-2-methylpyrimidine, a valuable building block in modern drug discovery and development. The provided data and protocols are intended to facilitate its effective use in the laboratory.

References

- 1. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 302964-08-5 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

Synthesis of 4,6-dichloro-2-propylpyrimidine: A Technical Guide to Starting Materials and Core Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for 4,6-dichloro-2-propylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. The focus is on the core starting materials and the methodologies for its synthesis, presenting a valuable resource for researchers and professionals in medicinal chemistry and drug development.

Introduction to Synthetic Strategy

The synthesis of this compound is primarily achieved through a convergent strategy that involves the initial construction of a dihydroxypyrimidine ring, followed by a chlorination step. The most common and industrially scalable approach relies on the condensation of a 1,3-dicarbonyl compound with an amidine, a classic method for pyrimidine ring formation.

Core Starting Materials

The primary starting materials for the synthesis of this compound are:

-

A C3-Fragment Precursor: Typically a malonic ester derivative, such as diethyl malonate or dimethyl malonate. These compounds provide the C2, C4, and C6 atoms of the pyrimidine ring.

-

An N-C-N Fragment Precursor: Butyramidine hydrochloride is the key reagent that introduces the N1, C2, and N3 atoms, along with the 2-propyl substituent.

Synthetic Pathway Overview

The synthesis can be logically divided into two main stages:

-

Pyrimidine Ring Formation: Condensation of a malonic ester with butyramidine hydrochloride to form 2-propyl-4,6-dihydroxypyrimidine.

-

Chlorination: Conversion of the dihydroxy intermediate to the final this compound using a chlorinating agent.

Below is a diagram illustrating the logical relationship of this synthetic workflow.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Propyl-4,6-dihydroxypyrimidine

This stage involves a base-catalyzed condensation reaction. A strong base, such as sodium ethoxide or sodium methoxide, is used to deprotonate the malonic ester, which then undergoes nucleophilic addition and cyclization with butyramidine hydrochloride.

Detailed Methodology:

-

To a solution of sodium ethoxide in ethanol, diethyl malonate is added dropwise under an inert atmosphere at room temperature.

-

Butyramidine hydrochloride is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is concentrated under reduced pressure to remove the solvent.

-

The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to yield 2-propyl-4,6-dihydroxypyrimidine.

Stage 2: Synthesis of this compound

The dihydroxy intermediate is converted to the dichloro product using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Detailed Methodology:

-

2-Propyl-4,6-dihydroxypyrimidine is suspended in an excess of phosphorus oxychloride.

-

A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.

-

The mixture is heated to reflux and maintained for several hours.

-

After completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice with vigorous stirring.

-

The resulting mixture is neutralized with a base (e.g., sodium bicarbonate solution).

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound, which can be further purified by chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound, based on analogous syntheses of similar compounds.[1]

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature | Time | Yield |

| 1. Pyrimidine Ring Formation | Diethyl Malonate (1.0 eq) | Butyramidine HCl (1.0 eq) | Sodium Ethoxide (2.1 eq) | Ethanol | Reflux | 4-6 h | 80-90% |

| 2. Chlorination | 2-Propyl-4,6-dihydroxypyrimidine (1.0 eq) | Phosphorus Oxychloride (excess) | N,N-Dimethylaniline (cat.) | Neat | Reflux | 3-5 h | 85-95% |

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the two-stage synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound, emphasizing the key starting materials and experimental considerations. Researchers can adapt and optimize these protocols based on their specific laboratory conditions and scale requirements.

References

theoretical yield calculation for 4,6-dichloro-2-propylpyrimidine

An In-depth Technical Guide to the Theoretical Yield Calculation for 4,6-dichloro-2-propylpyrimidine

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the theoretical yield calculation of this compound. The synthesis of this compound is presented through a plausible and common two-step chemical reaction sequence, followed by a detailed breakdown of the necessary calculations.

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process:

-

Step 1: Condensation Reaction: The initial step involves the condensation of diethyl malonate with butyramidine hydrochloride in the presence of a base, such as sodium ethoxide, to form the intermediate, 4,6-dihydroxy-2-propylpyrimidine.

-

Step 2: Chlorination Reaction: The subsequent step is the chlorination of the dihydroxy intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.

Theoretical Yield Calculation

The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with 100% efficiency.[1] The calculation is based on the stoichiometry of the balanced chemical equation and requires the identification of the limiting reactant. The limiting reactant is the reactant that is completely consumed first in a chemical reaction and therefore limits the amount of product that can be formed.[1][2]

Balanced Chemical Equations

Step 1: Synthesis of 4,6-dihydroxy-2-propylpyrimidine

C₇H₁₂O₄ (Diethyl malonate) + C₄H₁₀N₂·HCl (Butyramidine HCl) + 2 NaOEt → C₇H₁₀N₂O₂ (4,6-dihydroxy-2-propylpyrimidine) + 2 EtOH + 2 NaCl + H₂O

Step 2: Synthesis of this compound

C₇H₁₀N₂O₂ (4,6-dihydroxy-2-propylpyrimidine) + 2 POCl₃ → C₇H₈Cl₂N₂ (this compound) + 2 H₃PO₄

Step-by-Step Calculation

To determine the overall theoretical yield of this compound, one must first calculate the theoretical yield of the intermediate from the first reaction, which then becomes the starting material for the second reaction.

Step 1: Calculation for 4,6-dihydroxy-2-propylpyrimidine

-

Calculate the moles of each reactant:

-

Moles = Mass (g) / Molar Mass ( g/mol )

-

-

Identify the limiting reactant:

-

Based on the 1:1 stoichiometric ratio between diethyl malonate and butyramidine hydrochloride, the reactant with the fewer number of moles is the limiting reactant.

-

-

Calculate the theoretical yield of the intermediate in moles:

-

The moles of the intermediate formed will be equal to the moles of the limiting reactant.

-

-

Calculate the theoretical yield of the intermediate in grams:

-

Theoretical Yield (g) = Moles of intermediate × Molar Mass of 4,6-dihydroxy-2-propylpyrimidine

-

Step 2: Calculation for this compound

-

Determine the moles of the intermediate:

-

This will be the actual yield (in moles) obtained from the first experimental step. For the purpose of a purely theoretical calculation, we assume the theoretical yield from Step 1 is carried over.

-

-

Calculate the moles of the chlorinating agent (POCl₃).

-

Identify the limiting reactant for the second step:

-

The balanced equation shows a 1:2 ratio between the dihydroxy-intermediate and POCl₃. To find the limiting reactant, divide the moles of the intermediate by 1 and the moles of POCl₃ by 2. The smaller value indicates the limiting reactant.

-

-

Calculate the theoretical yield of the final product in moles:

-

If the intermediate is limiting: Moles of product = Moles of intermediate.

-

If POCl₃ is limiting: Moles of product = Moles of POCl₃ / 2.

-

-

Calculate the theoretical yield of the final product in grams:

-

Theoretical Yield (g) = Moles of product × Molar Mass of this compound

-

Data Presentation

The following table summarizes the key quantitative data required for the theoretical yield calculation.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 |

| Butyramidine hydrochloride | C₄H₁₀N₂·HCl | 122.60 |

| 4,6-dihydroxy-2-propylpyrimidine | C₇H₁₀N₂O₂ | 154.17 |

| Phosphorus oxychloride | POCl₃ | 153.33 |

| This compound | C₇H₈Cl₂N₂ | 207.06 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound.

Synthesis of 4,6-dihydroxy-2-propylpyrimidine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

-

To this solution, add diethyl malonate and butyramidine hydrochloride.

-

Heat the reaction mixture to reflux for a specified period (e.g., 4-6 hours).

-

After cooling, neutralize the mixture with a suitable acid (e.g., hydrochloric acid).

-

The precipitated solid is collected by filtration, washed with cold water, and dried to yield 4,6-dihydroxy-2-propylpyrimidine.

Synthesis of this compound

-

In a three-necked flask fitted with a reflux condenser, a dropping funnel, and a thermometer, place 4,6-dihydroxy-2-propylpyrimidine.

-

Slowly add an excess of phosphorus oxychloride (POCl₃) to the flask while stirring.

-

Heat the reaction mixture to reflux for several hours (e.g., 3-5 hours).

-

After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.

Visualization of Calculation Workflow

The logical flow of the theoretical yield calculation is illustrated in the following diagram.

Caption: Workflow for the theoretical yield calculation.

References

An In-depth Technical Guide on the Solubility of 4,6-dichloro-2-propylpyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile of 4,6-dichloro-2-propylpyrimidine

Quantitative solubility data for this compound in a range of organic solvents remains to be formally published. However, based on the general solubility characteristics of pyrimidine derivatives, a qualitative assessment can be made. Pyrimidines, as a class of heterocyclic compounds, generally exhibit solubility in a variety of organic solvents, with the degree of solubility being influenced by factors such as the polarity of the solvent and the presence of functional groups on the pyrimidine ring.[1][2]

Table 1: Qualitative Solubility of Pyrimidine Derivatives in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Likely Soluble | The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions with the polar pyrimidine ring. Studies on other pyrimidine derivatives have shown good solubility in DMF.[3] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers are less polar than ketones and alcohols but can still solvate the molecule. |

| Halogenated Solvents | Dichloromethane, Chloroform | Likely Soluble | These solvents are effective at dissolving a wide range of organic compounds. |

| Aromatic Hydrocarbons | Toluene, Xylene | Sparingly Soluble to Soluble | Solubility will depend on the balance of polarity between the solvent and the solute. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Sparingly Soluble or Insoluble | The significant difference in polarity between the nonpolar solvent and the more polar solute would limit solubility. |

It is important to note that the solubility of this compound will also be influenced by temperature, with solubility generally expected to increase with a rise in temperature.[1][2]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol, based on the widely used shake-flask method, is recommended.[4]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Dilute the filtered solution with a known volume of the appropriate mobile phase (for HPLC) or a suitable solvent (for GC).

-

Analyze the diluted solution using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units (e.g., g/L, mol/L) based on the concentration determined from the analysis and the volume of the original filtered solution.

-

Synthesis of a Related Compound: 4,6-dichloro-2-methylpyrimidine

To provide insight into the chemistry of dichlorinated pyrimidines, the synthesis of the closely related 4,6-dichloro-2-methylpyrimidine is presented below. This pathway highlights the key steps in the formation of the dichloropyrimidine core.

A general procedure for the synthesis of 4,6-dichloro-2-methylpyrimidine starts from 4,6-dihydroxy-2-methylpyrimidine.[5] The dihydroxy pyrimidine is reacted with a chlorinating agent, such as thionyl chloride, in a suitable solvent like acetonitrile.[5] The reaction mixture is typically heated to drive the conversion.[5] Following the reaction, the excess chlorinating agent is removed, and the product is isolated and purified.[5]

Synthesis of 4,6-dichloro-2-methylpyrimidine.

Application in Pharmaceutical Synthesis

4,6-dichloro-2-propylthiopyrimidine-5-amine, a derivative of the target compound, is a crucial intermediate in the synthesis of Ticagrelor, an antiplatelet medication.[6] The synthesis of this intermediate often starts from a precursor like 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine.[6] This highlights the importance of dichlorinated pyrimidines in the development of pharmaceuticals.

Role in Ticagrelor Synthesis.

References

- 1. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

Potential Biological Activity of 2-Propyl Substituted Dichloropyrimidines: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the biological activity of 2-propyl substituted dichloropyrimidines is limited in publicly available scientific literature. This guide, therefore, extrapolates potential activities and methodologies based on the well-documented biological profiles of the broader pyrimidine, dichloropyrimidine, and 2-substituted pyrimidine classes of compounds. The information presented herein is intended to serve as a foundational resource to guide future research and development in this area.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2][3] Pyrimidine derivatives have been successfully developed as therapeutic agents for a range of conditions, including cancer, infectious diseases, and inflammatory disorders.[4][5] The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of their pharmacological properties. Dichloropyrimidines, in particular, are versatile intermediates in the synthesis of novel bioactive compounds, with the chlorine atoms serving as reactive sites for further functionalization.[6][7] This guide focuses on the potential biological activities of dichloropyrimidines specifically substituted with a propyl group at the 2-position, exploring hypothetical activities based on structure-activity relationships of related compounds and outlining experimental approaches for their evaluation.

Potential Biological Activities

Based on the extensive research into substituted pyrimidine derivatives, 2-propyl substituted dichloropyrimidines could plausibly exhibit a range of biological activities. The lipophilic nature of the propyl group may influence cell membrane permeability and interaction with hydrophobic binding pockets of target proteins. The dichloro substitutions at other positions on the pyrimidine ring provide reactive handles for creating a library of derivatives for screening.

Table 1: Potential Biological Activities of 2-Propyl Dichloropyrimidine Derivatives and Key Quantitative Metrics

| Potential Biological Activity | Target Class Examples | Key Quantitative Data to Collect |

| Anticancer | Kinases (e.g., EGFR, Abl), Dihydrofolate Reductase (DHFR) | IC50 (half-maximal inhibitory concentration), GI50 (half-maximal growth inhibition) |

| Antibacterial | Dihydrofolate Reductase (DHFR), DNA Gyrase | MIC (minimum inhibitory concentration), MBC (minimum bactericidal concentration) |

| Antiviral | Viral polymerases, Proteases | EC50 (half-maximal effective concentration), CC50 (half-maximal cytotoxic concentration) |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Kinases (e.g., JAK) | IC50, Selectivity Index (COX-2 vs. COX-1) |

| Enzyme Inhibition | Various enzymes implicated in disease | Ki (inhibition constant), IC50 |

Experimental Protocols

The following provides a generalized protocol for a key assay relevant to the potential anticancer activity of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a compound on the proliferation of cancer cell lines.

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

- Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well).

- Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

- A stock solution of the 2-propyl substituted dichloropyrimidine derivative is prepared in a suitable solvent (e.g., DMSO).

- Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.

- The culture medium from the seeded plates is replaced with the medium containing the test compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are also included.

- Plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

- After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

- The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.

- The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

4. Data Analysis:

- The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

- The percentage of cell viability is calculated relative to the vehicle control.

- The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothetical inhibition of the EGFR signaling pathway by a 2-propyl dichloropyrimidine derivative.

Experimental Workflow Diagram

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. wjarr.com [wjarr.com]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 5. Mini Review on synthetic methods and biological activities of various substituted pyrimidine derivatives | Moroccan Journal of Chemistry [revues.imist.ma]

- 6. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of 4,6-Dichloropyrimidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids.[1] Among its many halogenated variants, 4,6-dichloropyrimidine (DCP) stands out as a highly versatile and reactive intermediate.[2][3] Its two chlorine atoms are susceptible to nucleophilic substitution, providing a straightforward path to a vast array of derivatives with diverse functionalities.[2] This reactivity makes it a "privileged structure" in drug discovery, enabling the synthesis of compounds targeting a wide spectrum of diseases, from cancer and viral infections to microbial diseases.[2][3][4] This document provides a detailed overview of the synthesis, biological evaluation, and therapeutic applications of 4,6-dichloropyrimidine derivatives.

Synthesis of the 4,6-Dichloropyrimidine Core

The primary and most established method for synthesizing the 4,6-dichloropyrimidine scaffold involves the chlorination of 4,6-dihydroxypyrimidine.[2][4] This transformation is typically achieved using potent chlorinating agents, with phosphorus oxychloride (POCl₃) being the most common, often in the presence of an organic base like triethylamine or N,N-dimethylformamide (DMF).[2][4][5] An alternative route begins with 4,6-diaminopyrimidine, which undergoes a Sandmeyer-type reaction involving diazotization followed by treatment with a copper(I) chloride catalyst.[6][7]

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. 4,6-Dichloropyrimidine | 1193-21-1 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. 4,6-Dichloropyrimidine | 1193-21-1 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 4,6-dichloro-2-propylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 4,6-dichloro-2-propylpyrimidine. This versatile building block is a key intermediate in the synthesis of a variety of disubstituted pyrimidines with significant potential in medicinal chemistry and drug discovery.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The 2,4,6-trisubstituted pyrimidine core, in particular, has been identified as a crucial pharmacophore for various biological targets, including protein kinases. Nucleophilic aromatic substitution on readily available dichlorinated pyrimidines, such as this compound, offers a straightforward and efficient route to introduce molecular diversity at the C4 and C6 positions. This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs.

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen atoms. This facilitates the displacement of the chloride leaving groups by a range of nucleophiles, including amines, alkoxides, and thiols. The reactions can often be performed under relatively mild conditions and can be controlled to achieve either mono- or di-substitution, providing access to a diverse library of compounds.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of 4,6-disubstituted-2-propylpyrimidine are of significant interest in drug development due to their diverse biological activities. Notably, 4,6-diaminopyrimidine scaffolds have been investigated as:

-

Kinase Inhibitors: Many kinase inhibitors feature a 2,4-diaminopyrimidine core, which acts as a hinge-binding motif in the ATP-binding site of various kinases. The substituents at the C2, C4, and C6 positions can be modified to achieve potency and selectivity against specific kinase targets implicated in cancer and inflammatory diseases.

-

Beta-Amyloid Cleaving Enzyme-1 (BACE1) Inhibitors: Certain 4,6-diaminopyrimidine derivatives have been designed and evaluated as inhibitors of BACE1, an enzyme involved in the production of amyloid-β peptides, which are a hallmark of Alzheimer's disease.[1]

-

Antiviral and Antimicrobial Agents: The pyrimidine nucleus is a key component of several antiviral and antimicrobial drugs. Functionalization of the this compound core allows for the synthesis of novel compounds with potential therapeutic applications against a range of pathogens.

Reaction Schematics and Mechanisms

The nucleophilic aromatic substitution on this compound proceeds via a stepwise addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

Diagram 1: General SNAr Mechanism

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental Protocols

The following protocols are representative examples for the nucleophilic aromatic substitution on this compound with various nucleophiles. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Mono-amination with a Primary Amine

This protocol describes the selective mono-substitution of a chlorine atom with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the primary amine (1.0-1.2 eq), and anhydrous potassium carbonate (2.0-3.0 eq).

-

Add anhydrous DMF to achieve a substrate concentration of 0.1-0.5 M.

-

Heat the reaction mixture to 100-140 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-chloro-2-propylpyrimidine derivative.

Protocol 2: Di-substitution with an Amine

This protocol is designed for the replacement of both chlorine atoms with an amine nucleophile.

Materials:

-

This compound

-

Amine (primary or secondary, e.g., morpholine, piperidine)

-

Diisopropylethylamine (DIPEA) or triethylamine (TEA)

-

Acetonitrile (MeCN) or 1,4-dioxane

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or 1,4-dioxane.

-

Add the amine (2.2-3.0 eq) followed by the base (DIPEA or TEA, 2.5-3.5 eq).

-

Heat the reaction mixture to reflux (80-100 °C) and stir for 12-48 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash chromatography or recrystallization to yield the 4,6-diamino-2-propylpyrimidine derivative.

Protocol 3: Substitution with an Alkoxide

This protocol outlines the reaction with an alkoxide nucleophile, such as sodium methoxide, to yield an alkoxy-substituted pyrimidine.

Materials:

-

This compound

-

Sodium methoxide (NaOMe) solution in methanol or solid NaOMe

-

Methanol (MeOH) or Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol or THF under an inert atmosphere, add sodium methoxide (1.1 eq for mono-substitution, 2.2 eq for di-substitution) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired 4-alkoxy-6-chloro-2-propylpyrimidine or 4,6-dialkoxy-2-propylpyrimidine.

Data Presentation

The following tables summarize representative reaction conditions and outcomes for the nucleophilic aromatic substitution on 4,6-dichloropyrimidines with various nucleophiles, which can be extrapolated to this compound.

Table 1: Mono-amination of 4,6-Dichloropyrimidines

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Adamantylalkylamine | K₂CO₃ | DMF | 140 | 24 | 60-95 | [1] |

| Aniline | NaHCO₃ | Acetonitrile | Reflux | 48 | ~95 | |

| Substituted Anilines | DIPEA | DMF | 80-100 | 12-24 | 50-85 | |

| Benzylamine | K₂CO₃ | DMF | 120 | 16 | 70-90 |

Table 2: Di-substitution of 4,6-Dichloropyrimidines

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Various Diamines | Cs₂CO₃ | Dioxane | Reflux | 24 | Quantitative | [2] |

| Morpholine | TEA | MeCN | Reflux | 18 | 80-95 | |

| Piperidine | DIPEA | Dioxane | 100 | 24 | 75-90 |

Visualizations

The following diagrams illustrate the general workflow for the synthesis and a logical relationship for SAR studies.

Diagram 2: Experimental Workflow

Caption: A typical experimental workflow for SNAr reactions.

Diagram 3: Structure-Activity Relationship (SAR) Logic

References

Application Notes and Protocols for 4,6-dichloro-2-(propylthio)pyrimidin-5-amine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine as a key pharmaceutical intermediate, with a primary focus on its application in the synthesis of the antiplatelet drug, Ticagrelor. This document includes detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and biological mechanisms.

Introduction

4,6-dichloro-2-(propylthio)pyrimidin-5-amine is a critical building block in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1] The pyrimidine core of this intermediate is central to the structure and activity of Ticagrelor. This document outlines the synthetic routes to produce this intermediate and its subsequent conversion to the final active pharmaceutical ingredient (API).

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₈H₁₀Cl₂N₄S | [1] |

| Molecular Weight | 281.16 g/mol | [1] |

| Appearance | Yellow or light brown powder | [1] |

| Solubility | Slightly soluble in water; Soluble in ethanol, methanol, and acetone | [1] |

| Melting Point | 153-156°C | [1] |

| Boiling Point | 463.3°C at 760 mmHg | [1] |

Synthetic Protocols for 4,6-dichloro-2-(propylthio)pyrimidin-5-amine

Several synthetic routes for the preparation of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine have been reported. Below are summaries and protocols for common methods.

Method 1: From 2-Thiobarbituric Acid

This is a widely used multi-step synthesis.

Experimental Workflow:

Caption: Synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine from 2-Thiobarbituric Acid.

Detailed Protocol:

Step 1: Synthesis of 2-(Propylthio)pyrimidine-4,6-diol

-

To a stirred solution of 2-thiobarbituric acid in an aqueous alkaline solution (e.g., sodium hydroxide), add n-propyl iodide.

-

Stir the reaction mixture at room temperature. The reaction time can be lengthy, up to several days, as reported in some patents.

-

After the reaction is complete, acidify the mixture with hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-(propylthio)pyrimidine-4,6-diol.

Step 2: Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

-

Carefully add the 2-(propylthio)pyrimidine-4,6-diol obtained in the previous step to fuming nitric acid, maintaining a low temperature with an ice bath.

-

Stir the mixture until the reaction is complete (monitored by TLC or HPLC).

-

Pour the reaction mixture onto ice to precipitate the nitrated product.

-

Filter the solid, wash with cold water, and dry.

Step 3: Synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

-

To the 5-nitro-2-(propylthio)pyrimidine-4,6-diol, add phosphorus oxychloride (POCl₃).

-

The reaction can be carried out in the presence of a base such as N,N-diisopropylethylamine.

-

Heat the mixture, typically at reflux, for several hours (e.g., 3.5-4 hours).[2]

-

After completion, carefully quench the reaction mixture with ice water and extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate to yield the product.

Step 4: Synthesis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine

-

The reduction of the nitro group can be achieved using various methods. A common lab-scale method involves using iron powder in acetic acid.

-

Alternatively, catalytic hydrogenation using a catalyst like Pt/V/C can be employed for a higher yield (around 94.7%).[2]

-

A method suitable for industrial production involves reacting 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with sodium dithionite in a mixed solvent of water and an organic solvent like tetrahydrofuran.[2]

Method 2: From Substituted Aminomalonic Acid Diethyl Ester

This method involves a condensation reaction followed by chlorination and substitution.

Detailed Protocol: [3]

-

Perform a condensation reaction between a substituted aminomalonic acid diethyl ester and urea to form a 2,4,6-trihydroxy-5-substituted aminopyrimidine.

-

Chlorinate the resulting pyrimidine derivative to obtain a 2,4,6-trichloro-5-aminopyrimidine.

-

React the trichlorinated intermediate with propanethiol to yield 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. This route is described as low-cost and suitable for industrial production.[3]

| Parameter | Method 1 (Typical Values) | Method 2 (Reported Advantages) |

| Starting Materials | 2-Thiobarbituric acid, n-propyl iodide | Substituted aminomalonic acid diethyl ester, urea, propanethiol |

| Key Reactions | Alkylation, Nitration, Chlorination, Reduction | Condensation, Chlorination, Thiolation |

| Overall Yield | Variable, can be moderate to high depending on specific conditions | High yield and purity reported |

| Scalability | Some steps may pose challenges for industrial scale-up (e.g., use of iron powder) | Described as suitable for industrial production |

| Reagent Cost/Safety | Involves hazardous reagents like fuming nitric acid and POCl₃ | Considered a low-cost route |

Application in the Synthesis of Ticagrelor

4,6-dichloro-2-(propylthio)pyrimidin-5-amine is a crucial intermediate for the synthesis of Ticagrelor.

Synthetic Workflow for Ticagrelor:

Caption: General synthetic workflow for Ticagrelor from the pyrimidine intermediate.

Detailed Protocol (Illustrative Steps):

-

Condensation: React 4,6-dichloro-2-(propylthio)pyrimidin-5-amine with a chiral cyclopentyl amine derivative in a suitable solvent.[4]

-

Diazotization and Cyclization: The resulting diamine intermediate is then diazotized (e.g., using sodium nitrite in an acidic medium) to form the triazole ring of the Ticagrelor core.[4][5]

-

Substitution: The remaining chloro group on the pyrimidine ring is substituted with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.

-

Deprotection: Finally, any protecting groups on the cyclopentyl moiety are removed to yield Ticagrelor.

A reported process describes an overall yield of 65% with a purity of 99.78% by HPLC for the synthesis of Ticagrelor starting from the pyrimidine amine derivative.[4]

Biological Context: Mechanism of Action of Ticagrelor

Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor on platelets.[6][7] It does not require metabolic activation, which contributes to its rapid onset of action.[6]

P2Y12 Signaling Pathway and Ticagrelor Inhibition:

References

- 1. nbinno.com [nbinno.com]

- 2. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 3. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. musechem.com [musechem.com]

- 7. What is the mechanism of Ticagrelor? [synapse.patsnap.com]

Application Notes and Protocols for Suzuki Cross-Coupling of 4,6-dichloro-2-propylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4,6-dichloro-2-propylpyrimidine with various aryl and heteroaryl boronic acids. The methodologies outlined are based on established procedures for similar dichloropyrimidines and are intended to serve as a robust starting point for the synthesis of novel substituted pyrimidine derivatives, which are valuable scaffolds in medicinal chemistry.

Introduction

The pyrimidine core is a privileged structure in numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse substituents onto the pyrimidine ring. This protocol focuses on the selective mono-arylation of this compound, a versatile building block for the synthesis of compound libraries in drug discovery programs. The reactivity of the two chlorine atoms on the pyrimidine ring can be modulated to achieve selective or double coupling, depending on the reaction conditions.

Data Presentation

The following tables summarize typical reaction conditions and their effects on the yield of Suzuki cross-coupling reactions with dichloropyrimidine substrates, providing a basis for optimizing the reaction with this compound.

Table 1: Effect of Solvent on Suzuki Coupling of Dichloropyrimidines

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1,4-Dioxane | 80-100 | 18-24 | 60-80 | [1][2][3] |

| 2 | Toluene | 80 | 24 | 40 | [1] |

| 3 | Acetonitrile | 80 | 24 | 36 | [1] |

| 4 | DMF | 80 | 24 | 20 | [1] |

| 5 | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 81 | [3][4] |

Table 2: Effect of Base on Suzuki Coupling of Dichloropyrimidines

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [1][2] |

| 2 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [3][4] |

| 3 | Cs₂CO₃ | Toluene | 100 | 12 | Moderate | [5] |

| 4 | Na₂CO₃ | DME/H₂O | 80 | 12 | Good | [5] |

Table 3: Effect of Palladium Catalyst on Suzuki Coupling of Dichloropyrimidines

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (5) | - | 1,4-Dioxane | 70-80 | Good | [1][2] |

| 2 | Pd(PPh₃)₄ (0.5) | - | 1,4-Dioxane/H₂O | 100 (MW) | Excellent | [3][4] |

| 3 | PdCl₂(PPh₃)₂ (3) | - | Dioxane/H₂O | 80 | Good | [6] |

| 4 | Pd(OAc)₂ (3) | PPh₃ | Toluene | 100 | Moderate | [7] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki cross-coupling reaction of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄])

-

Anhydrous solvent (e.g., 1,4-Dioxane)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask or equivalent)

-

Magnetic stirrer and heating plate or oil bath

-

Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.1-1.5 mmol, 1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2-3 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%). Then, add the anhydrous solvent (e.g., 1,4-dioxane, 5-10 mL) and degassed water (if using a biphasic system, e.g., 1-2 mL) via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[1][4] For microwave-assisted reactions, the mixture can be heated to 100-120 °C for 15-30 minutes.[3][4]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-aryl-6-chloro-2-propylpyrimidine.

-

Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Suzuki Cross-Coupling

Caption: A schematic overview of the experimental procedure for the Suzuki cross-coupling reaction.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Selective Amination of 4,6-dichloro-2-propylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloro-2-propylpyrimidine is a key intermediate in the synthesis of a variety of biologically active compounds. The selective functionalization of the C4 and C6 positions through nucleophilic aromatic substitution (SNAr) with amines is a critical step in the development of novel pharmaceuticals and agrochemicals. Due to the symmetrical nature of the starting material, the C4 and C6 positions are chemically equivalent. However, the introduction of the first amino group deactivates the second chlorine atom, making mono-amination achievable under controlled conditions. This document provides detailed protocols for the selective mono-amination of this compound, along with data on the factors influencing reaction outcomes.

Reaction Principle

The amination of this compound proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing pyrimidine ring facilitates the attack of an amine nucleophile on the electron-deficient carbon atoms at positions C4 and C6, leading to the displacement of a chloride ion.

Controlling the reaction stoichiometry, temperature, and reaction time is crucial to favor the formation of the mono-substituted product, 4-amino-6-chloro-2-propylpyrimidine, over the di-substituted by-product. Generally, using a slight excess of the amine and carefully monitoring the reaction progress allows for high yields of the desired mono-aminated product.

Data Presentation

The following table summarizes the reaction conditions and yields for the mono-amination of 4,6-dichloropyrimidines with various amines. While specific data for the 2-propyl derivative is limited in publicly available literature, the data for closely related analogues provides a strong basis for developing a selective protocol.

| Substrate | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield of Mono-adduct (%) | Reference |

| 4,6-dichloropyrimidine | Methylamine | Water | - | 50-55 | Not specified | 92.3 | Patent CN102516182B[1] |

| 4,6-dichloropyrimidine | Adamantan-1-ylmethanamine | DMF | K2CO3 | 140 | Not specified | ~99 | [2] |

| 4,6-dichloropyrimidine | (Adamantan-1-yl)methanamine | DMF | K2CO3 | 140 | Not specified | 76 | [2] |

| 4,6-dichloropyrimidine | N-Methyl-N-(adamantan-1-ylmethyl)amine | DMF | K2CO3 | 140 | Not specified | 75 | [2] |

Experimental Protocols

The following protocols are adapted from established procedures for the selective mono-amination of 4,6-dichloropyrimidines and are expected to provide good yields for this compound. Researchers should optimize these conditions for their specific amine and scale.

Protocol 1: Selective Mono-amination with a Primary Aliphatic Amine

This protocol is adapted from the reaction of 4,6-dichloropyrimidine with methylamine and adamantane-containing amines.[1][2]

Materials:

-

This compound

-

Primary aliphatic amine (e.g., propylamine, butylamine)

-

N,N-Dimethylformamide (DMF) or an alcohol (e.g., ethanol, isopropanol)

-

Potassium carbonate (K2CO3) or other suitable base (e.g., triethylamine)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

-

Dissolve the starting material in a suitable solvent such as DMF or ethanol.

-

Add a base, such as potassium carbonate (2.0-4.0 eq) or triethylamine (1.5-2.0 eq).

-

Add the primary aliphatic amine (1.0-1.2 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to a temperature between 50°C and 140°C. The optimal temperature will depend on the reactivity of the amine and the solvent used. For less reactive amines, higher temperatures may be required.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed and the desired mono-aminated product is the major component.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the solvent is DMF, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes). If the solvent is an alcohol, concentrate the mixture under reduced pressure.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-amino-6-chloro-2-propylpyrimidine.

Protocol 2: Selective Mono-amination with Ammonium Hydroxide

This protocol provides a method for the synthesis of the primary aminopyrimidine using a readily available source of ammonia.

Materials:

-

This compound

-

Ammonium hydroxide solution (28-30%)

-

Ethanol or other suitable alcohol

-

Round-bottom flask with a pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Equipment for filtration and crystallization

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable alcohol such as ethanol.

-

Cool the solution in an ice bath.

-

Slowly add ammonium hydroxide solution (2.0-3.0 eq) to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 4-amino-6-chloro-2-propylpyrimidine.

Mandatory Visualizations

Caption: Reaction pathway for the selective mono-amination of this compound.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from 4,6-Dichloro-2-propylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a library of potential kinase inhibitors starting from the readily available scaffold, 4,6-dichloro-2-propylpyrimidine. The methodologies described herein are based on established nucleophilic aromatic substitution (SNAr) reactions on analogous 4,6-dichloropyrimidine systems and are adapted for the specific starting material.

Introduction

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved kinase inhibitors. The 4,6-dichloropyrimidine moiety offers two reactive sites for the introduction of various substituents, allowing for the systematic exploration of the chemical space around the core to optimize potency and selectivity against specific kinase targets. This protocol outlines a versatile synthetic route to generate a diverse library of 2,4,6-trisubstituted pyrimidines for screening against a panel of kinases.

Synthetic Strategy

The general synthetic strategy involves a sequential nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions of the this compound starting material. The differential reactivity of the two chlorine atoms can be exploited for regioselective substitutions. Typically, the first substitution occurs at the more reactive C4 position, followed by substitution at the C6 position under slightly more forcing conditions.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activities of representative 2,4,6-trisubstituted pyrimidine derivatives from the literature, demonstrating the potential of this scaffold to yield potent kinase inhibitors. While the exact 2-propyl analogues are not extensively reported, these data provide a strong rationale for the synthesis of a 2-propylpyrimidine-based library.

| Compound ID | R1-Group (C4-Position) | R2-Group (C6-Position) | Kinase Target | IC50 (nM) | Reference |

| 1a | 4-Anilino | 5-ethynyl | EGFR | 45 | [1] |

| 2a | (S)-3-aminopyrrolidin-1-yl | 4-ethylpiperazin-1-yl | Aurora A | <200 | [2] |

| 3a | 4-(4-ethylpiperazin-1-yl) | (5-methyl-1H-pyrazol-3-yl)amino | Aurora A | <200 | [2] |

| 4a | 4-(4-(3-Chlorothiophen-2-yl)-sulfonyl)-piperazin-1-yl | thiophen-3-yl | MARK4 | 110 |

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution at the C4-Position

This protocol describes the nucleophilic aromatic substitution of one chlorine atom of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine of choice (e.g., aniline, piperazine derivative)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Isopropanol, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (0.1-0.2 M), add the amine (1.0-1.2 eq) and the base (TEA or DIPEA, 1.5-2.0 eq).

-

Stir the reaction mixture under a nitrogen or argon atmosphere at room temperature to 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-amino-6-chloro-2-propylpyrimidine derivative.

Protocol 2: General Procedure for Disubstitution at the C4 and C6-Positions

This protocol describes the subsequent nucleophilic aromatic substitution of the remaining chlorine atom of the 4-amino-6-chloro-2-propylpyrimidine intermediate.

Materials:

-

4-amino-6-chloro-2-propylpyrimidine derivative (from Protocol 1)

-

Amine of choice (e.g., different aniline or piperazine derivative)

-

Base (e.g., TEA, DIPEA, or a stronger base like Sodium tert-butoxide if needed)

-

Anhydrous solvent (e.g., 1-Pentanol, DMF, Dimethyl sulfoxide (DMSO))

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a solution of the 4-amino-6-chloro-2-propylpyrimidine derivative (1.0 eq) in the chosen anhydrous solvent (0.1-0.2 M), add the second amine (1.2-1.5 eq) and the base (1.5-3.0 eq).

-

Heat the reaction mixture under a nitrogen or argon atmosphere at a temperature ranging from 100 °C to 150 °C. Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water or brine and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or preparative HPLC to yield the final 2,4,6-trisubstituted pyrimidine.

Mandatory Visualizations

Caption: Synthetic workflow for novel kinase inhibitors.

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

References

Application Notes and Protocols: Reaction of 4,6-dichloro-2-propylpyrimidine with Primary Amines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction